Zolpidem-d6 Phenyl-4-carboxylic Acid

Overview

Description

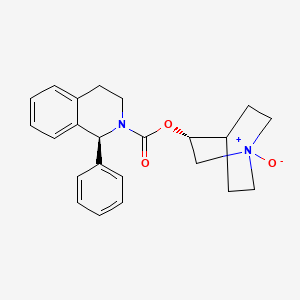

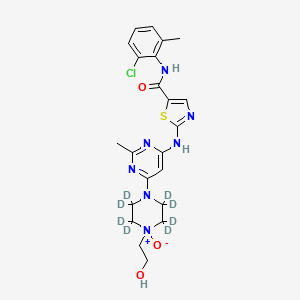

Zolpidem Phenyl-4-carboxylic acid is the major urinary metabolite of zolpidem, accounting for 51% of an administered dose . It can be found in urine for 2-3 days following ingestion of a single therapeutic dose of zolpidem .

Synthesis Analysis

The primary routes of zolpidem metabolism are side chain oxidation and phenolic hydroxylation with the major metabolite being the zolpidem phenyl-4-carboxylic acid (ZCA) compound .Molecular Structure Analysis

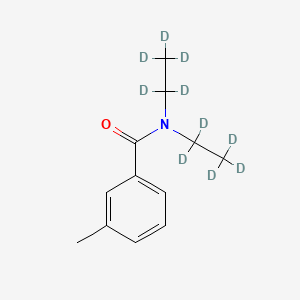

The molecular formula of Zolpidem-d6 Phenyl-4-carboxylic Acid is C19H13D6N3O3 . Its molecular weight is 343.41 .Chemical Reactions Analysis

The primary routes of zolpidem metabolism are side chain oxidation and phenolic hydroxylation with the major metabolite being the zolpidem phenyl-4-carboxylic acid (ZCA) compound . Addition of ZCA to liquid chromatography-mass spectrometry mass spectrometry (LC–MS-MS) methods helps improve and extend the detection window to beyond the 8–12 h of detection for zolpidem .Physical and Chemical Properties Analysis

This compound has a molecular formula of C19H13D6N3O3 and a molecular weight of 343.41 .Scientific Research Applications

Analytical Chemistry and Forensic Toxicology Applications

Simultaneous Analysis in Postmortem Urine : A study by Yamaguchi, Ohno, and Kanawaku (2022) developed a method for quantifying Zolpidem and its metabolites, including Zolpidem phenyl-4-carboxylic acid (ZPCA), in postmortem urine using liquid chromatography-tandem mass spectrometry. The study highlighted the importance of detecting Zolpidem and its metabolites for forensic applications, particularly in cases of drug-facilitated crimes (Yamaguchi et al., 2022).

Rapid UPLC/MS/MS Method for Biological Fluids : Another study by Shi, Xiang, Shen, and Shen (2012) developed and validated a rapid, sensitive, and specific assay method for the simultaneous determination of Zolpidem and its main metabolites, including ZPCA, in biological fluids. This method has potential applications in forensic toxicological analyses (Shi et al., 2012).

Postmortem Distribution/Redistribution Study : Research by Hasegawa et al. (2018) investigated the postmortem distribution and redistribution of Zolpidem and its predominant metabolite, ZPCA, in body fluids and solid tissues in a fatal case. The study provided insights into the pharmacokinetics of Zolpidem and its metabolites after death (Hasegawa et al., 2018).

Detection of Urinary Metabolite for Compliance Monitoring : Schwope et al. (2014) focused on the determination of Zolpidem and its metabolite ZPCA in chronic pain patients to monitor medication compliance. Their method significantly improved the detection rates of Zolpidem intake, illustrating the metabolite's role in therapeutic monitoring (Schwope et al., 2014).

Pharmacokinetic Studies

- Influence of Genetic Polymorphisms : A pilot study by Shen, Shi, and Xiang (2013) evaluated the effects of CYP3A4 and CYP2C19 genetic polymorphisms on Zolpidem metabolism in the Chinese Han population. The study found positive correlations between certain alleles and the metabolism of Zolpidem, including its conversion to ZPCA, underscoring the importance of genetic factors in individual drug metabolism (Shen et al., 2013).

Mechanism of Action

Target of Action

Zolpidem-d6 Phenyl-4-carboxylic Acid is a metabolite of Zolpidem . Zolpidem primarily targets the GABA receptors in the brain . These receptors play a crucial role in inhibitory neurotransmission, which helps to reduce neuronal excitability and induce sleep .

Mode of Action

Zolpidem modulates the GABA receptors by inducing a receptor conformation that enables an increased binding strength of the orthosteric agonist GABA towards its cognate receptor without affecting desensitization or peak currents . This interaction enhances the inhibitory effects of GABA, leading to sedation and sleep induction .

Biochemical Pathways

The primary routes of Zolpidem metabolism are side chain oxidation and phenolic hydroxylation . The major metabolite resulting from these metabolic pathways is Zolpidem Phenyl-4-carboxylic Acid . This metabolite can be detected in urine, indicating its involvement in the excretion pathway .

Pharmacokinetics

Zolpidem has a quick onset of action of approximately 15 minutes and a short half-life of 1.4–4.5 hours . The short half-life, coupled with the low levels of unchanged drug excreted, can make detection in urine difficult . Zolpidem phenyl-4-carboxylic acid, being the major urinary metabolite of zolpidem, accounts for 51% of an administered dose . This metabolite can be found in urine for 2-3 days following ingestion of a single therapeutic dose of Zolpidem .

Result of Action

The action of Zolpidem results in improved sleep in patients with insomnia . It decreases the time to fall asleep, increases the duration of sleep, and decreases the number of awakenings during sleep . In addition, Zolpidem improves sleep quality in patients suffering from chronic insomnia and can show mild muscle relaxant properties .

Action Environment

The action of Zolpidem and its metabolite, Zolpidem Phenyl-4-carboxylic Acid, can be influenced by various environmental factors such as the patient’s gender and the dosage administered . For instance, the Food and Drug Administration has pointed out that female dosing should be half that given to males . Moreover, the detection of Zolpidem and its metabolite in urine can be influenced by the limit of quantification .

Future Directions

Biochemical Analysis

Biochemical Properties

Zolpidem-d6 Phenyl-4-carboxylic Acid plays a crucial role in biochemical reactions. The primary routes of Zolpidem metabolism involve side chain oxidation and phenolic hydroxylation, resulting in the formation of this compound . This metabolite interacts with various enzymes and proteins, significantly influencing their function .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this product’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This compound is localized in specific subcellular compartments. Its activity or function can be affected by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

4-[3-[2-[bis(trideuteriomethyl)amino]-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-12-4-9-16-20-18(13-5-7-14(8-6-13)19(24)25)15(22(16)11-12)10-17(23)21(2)3/h4-9,11H,10H2,1-3H3,(H,24,25)/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELZONDEFBLTSP-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676199 | |

| Record name | 4-[3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189868-12-9 | |

| Record name | 4-[3-(2-{Bis[(~2~H_3_)methyl]amino}-2-oxoethyl)-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4](/img/structure/B564390.png)